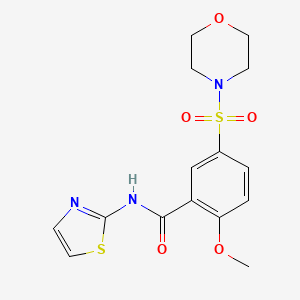

![molecular formula C17H14F3N3O3 B2722545 乙酸 5-(4-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸酯 CAS No. 313388-27-1](/img/structure/B2722545.png)

乙酸 5-(4-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

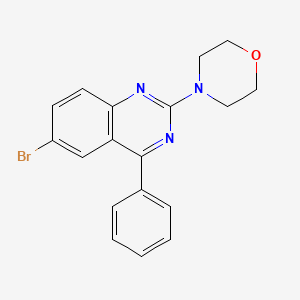

“Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The specific compound “Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” would have additional functional groups attached to this core structure, including a methoxyphenyl group, a trifluoromethyl group, and a carboxylate group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation reactions and substitution reactions . In the case of “Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate”, the specific reactions would depend on the starting materials and the conditions used.科学研究应用

合成和生物活性

5-(4-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸乙酯是一种化合物,由于其合成具有生物活性的各种衍生物的潜力而受到探索。例如,Ju Liu 等人。(2016) 合成了一种相关化合物,5-(4-氟苯基)-N,N-二甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-甲酰胺,显示出对一些癌细胞系的增殖的抑制作用 (Ju Liu 等人,2016)。

荧光特性

该化合物还可用作具有独特性质的衍生物的前体。Yan-Chao Wu 等人。(2006) 讨论了三氟甲基化吡唑并[1,5-a]嘧啶的合成,强调了其作为一种新型荧光分子的潜力,与甲基类似物相比,它具有许多结合位点和更强的荧光强度 (Yan-Chao Wu 等人,2006)。

细胞毒性活性

此外,该化合物的衍生物已被研究其对人类癌细胞系的细胞毒性。Ashraf S. Hassan 等人。(2015) 合成了吡唑并[1,5-a]嘧啶和相关的席夫碱,揭示了它们对各种癌细胞系的潜在细胞毒性,并讨论了构效关系 (Ashraf S. Hassan 等人,2015)。

抗菌和抗炎活性

该化合物还可用于合成具有潜在抗菌和抗炎特性的衍生物。S. Kaping 等人。(2016) 描述了在超声波辐照下高效合成新型吡唑并[1,5-a]嘧啶衍生物,在抗炎和抗癌活性方面显示出有希望的结果 (S. Kaping 等人,2016)。

作用机制

The mechanism of action of pyrazolo[1,5-a]pyrimidines depends on their specific biological activities . For instance, zaleplon and indiplon act as sedative agents, while ocinaplon has been identified as an anxiolytic agent . The specific mechanism of action of “Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” would depend on its biological activity, which is not specified in the available information.

未来方向

The future directions for research on “Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” would depend on its biological activity and potential applications. Given the significant biological activities of other pyrazolo[1,5-a]pyrimidines , it is possible that this compound could also have interesting biological activities that could be explored in future research.

属性

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3/c1-3-26-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)10-4-6-11(25-2)7-5-10/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBSWOZIBPPKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)

![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)

![3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B2722470.png)

![3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722472.png)

![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2722479.png)

![Methyl 4-([(5-fluoro-2-thienyl)methyl]aminomethyl)benzoate](/img/structure/B2722482.png)

![5-(tert-butyl)-3-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2722484.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)